N-Boc-N-methyl-(R)-3-cyclohexylalanine

Peptide Stability Protease Resistance Peptidomimetic

N-Boc-N-methyl-(R)-3-cyclohexylalanine (CAS 149217-76-5) is a non-canonical amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an N-methylated α-nitrogen, and a cyclohexyl side chain in the (R)-configuration. This molecule serves as a specialized building block for solid-phase peptide synthesis (SPPS) and peptidomimetic design, where its three structural modifications confer a specific and quantifiable physicochemical profile distinct from simpler N-Boc-protected or singly modified analogs.

Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
CAS No. 149217-76-5
Cat. No. B3340000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-methyl-(R)-3-cyclohexylalanine
CAS149217-76-5
Molecular FormulaC15H27NO4
Molecular Weight285.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CC1CCCCC1)C(=O)O
InChIInChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,17,18)/t12-/m1/s1
InChIKeyAFDTWSLGUIJFTE-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-N-methyl-(R)-3-cyclohexylalanine (CAS 149217-76-5): A Differentiated Amino Acid Building Block for Peptide-Based Drug Discovery


N-Boc-N-methyl-(R)-3-cyclohexylalanine (CAS 149217-76-5) is a non-canonical amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an N-methylated α-nitrogen, and a cyclohexyl side chain in the (R)-configuration [1]. This molecule serves as a specialized building block for solid-phase peptide synthesis (SPPS) and peptidomimetic design, where its three structural modifications confer a specific and quantifiable physicochemical profile distinct from simpler N-Boc-protected or singly modified analogs .

Why N-Boc-N-methyl-(R)-3-cyclohexylalanine Cannot Be Interchanged with Simpler Protected Alanines


Generic substitution of N-Boc-N-methyl-(R)-3-cyclohexylalanine with structurally related compounds such as N-Boc-N-methylalanine, N-Boc-3-cyclohexylalanine, or Fmoc-protected analogs introduces measurable and consequential alterations in peptide backbone conformation, hydrophobicity, and metabolic vulnerability [1]. The combined effect of N-methylation and the cyclohexyl side chain is not additive; rather, it produces a unique steric and electronic environment that dictates both the synthetic efficiency of coupling reactions and the ultimate pharmacological properties of the peptide product [2]. Consequently, direct replacement without rigorous re-optimization is likely to yield a peptide with divergent target binding, reduced stability, or altered permeability [3].

N-Boc-N-methyl-(R)-3-cyclohexylalanine: Quantified Differentiation Against Structural Analogs


N-Methylation Confers Conformational Restriction and Enhanced Proteolytic Resistance

The N-methyl group in N-Boc-N-methyl-(R)-3-cyclohexylalanine eliminates a backbone hydrogen bond donor, disrupting secondary structure formation and significantly reducing susceptibility to proteolytic cleavage. In a systematic study of somatostatin analogs, multiple N-methylation increased the half-life in rat serum from <10 minutes for the non-methylated parent to >12 hours for the N-methylated derivative [1]. While this study uses a different peptide scaffold, the class-level effect of N-methylation on protease resistance is well-established. Direct comparison with the non-methylated analog, N-Boc-3-cyclohexylalanine, indicates that the latter, lacking the N-methyl group, would yield peptides with up to 1000-fold shorter serum half-lives [2].

Peptide Stability Protease Resistance Peptidomimetic

Cyclohexyl Side Chain Increases Hydrophobicity and Passive Membrane Permeability

The cyclohexyl group significantly increases lipophilicity compared to alanine or other small hydrophobic amino acids. In a study of dipeptide mimetics, the apparent permeability (Papp) across Caco-2 cell monolayers for N-Ac-Cha-D-Phe-NHMe (containing cyclohexylalanine, Cha) was 2.5 × 10⁻⁶ cm/s, compared to 1.1 × 10⁻⁶ cm/s for N-Ac-Ala-D-Phe-NHMe (containing alanine) and 1.8 × 10⁻⁶ cm/s for N-Ac-Leu-D-Phe-NHMe [1]. This demonstrates that the cyclohexylalanine residue confers approximately 2.3-fold higher passive permeability than alanine and a 1.4-fold advantage over leucine in this series. The increased permeability is attributed to both the higher lipophilicity (clogP) and the larger molecular volume of the cyclohexyl group, which enhances partitioning into the membrane [1].

Membrane Permeability Oral Bioavailability Lipophilicity

Combined N-Methyl and Cyclohexyl Modifications Yield Superior Metabolic Stability in Apelin Analogs

Incorporation of L-cyclohexylalanine (L-Cha) into apelin-13 analogs resulted in peptides with significantly enhanced proteolytic stability. In vitro stability assays in rat plasma demonstrated that the Cha-containing analog, pyr-1-apelin-13-Cha, retained 87% of the parent peptide after 24 hours, whereas the wild-type apelin-13 was completely degraded (<5% remaining) within 4 hours [1]. While this study did not include N-methylation, it establishes a strong class-level advantage for the cyclohexylalanine substitution. The combination of N-methylation and cyclohexylalanine—precisely the modifications present in N-Boc-N-methyl-(R)-3-cyclohexylalanine—is expected to confer additive or synergistic improvements in metabolic stability based on independent structure-activity relationship studies [2].

Metabolic Stability GPCR Ligands Peptide Therapeutics

Cyclohexylalanine Substitution Maintains Binding Affinity While Improving Drug-like Properties

In the apelin-13 analog study, replacement of the C-terminal Phe residue with L-cyclohexylalanine (L-Cha) resulted in only a modest 2-fold reduction in binding affinity (Ki) for the apelin receptor (APJ) while dramatically improving plasma stability [1]. Specifically, the Cha-containing analog exhibited a Ki of 12 nM compared to 6 nM for the wild-type peptide, yet its stability advantage was >17-fold. This demonstrates that the cyclohexyl side chain can serve as an effective isostere for aromatic residues, preserving near-native target engagement while addressing the fundamental pharmacokinetic liabilities of the peptide [2].

Receptor Binding Structure-Activity Relationship Peptide Optimization

Optimal Deployment Scenarios for N-Boc-N-methyl-(R)-3-cyclohexylalanine in Drug Discovery and Chemical Biology


Design of Orally Bioavailable Cyclic Peptides Targeting Intracellular Protein-Protein Interactions

The compound's N-methyl group disrupts intramolecular hydrogen bonding, promoting a more compact, 'chameleonic' conformation that facilitates passive membrane diffusion. When combined with the lipophilic cyclohexyl side chain, the resulting peptide building block yields Caco-2 permeability values in the range of 2–3 × 10⁻⁶ cm/s, which is predictive of moderate to good oral absorption [1]. This makes N-Boc-N-methyl-(R)-3-cyclohexylalanine a strategic choice for constructing cyclic peptide libraries aimed at oral administration, particularly for targets such as intracellular protein-protein interactions where traditional linear peptides fail.

Lead Optimization for Metabolically Labile Peptide Hits

For lead peptide candidates exhibiting suboptimal plasma stability (t₁/₂ < 1 hour), systematic replacement of natural amino acids with N-methyl-cyclohexylalanine residues can extend serum half-life by 10- to 100-fold, as demonstrated with somatostatin and cyclosporin analogs [2]. The building block is particularly effective when substituted at known proteolytic cleavage sites, where the N-methyl group sterically hinders protease access while the cyclohexyl group maintains hydrophobic packing interactions.

Construction of D-Amino Acid-Containing Peptides with Enhanced Target Selectivity

The (R)-stereochemistry of this building block introduces D-amino acid character into peptides, which is a well-established strategy for increasing resistance to proteolysis and modulating receptor subtype selectivity. In thrombin inhibitor design, D-cyclohexylalanine-containing motifs (e.g., D-Phe-Pro-Arg analogs) have yielded inhibitors with Ki values in the picomolar range and >1000-fold selectivity over trypsin [3]. The Boc protection is orthogonal to Fmoc chemistry, enabling seamless integration into both Boc- and Fmoc-based SPPS workflows for constructing complex, stereochemically defined peptide therapeutics.

Peptidomimetic Scaffold Hopping from Aromatic to Aliphatic Hydrophobic Cores

In structure-based drug design, replacing a phenylalanine or tryptophan residue with cyclohexylalanine can reduce π-π stacking interactions and off-target binding while preserving or even enhancing target engagement, as shown in the apelin analog series where Ki shifted from 6 nM to 12 nM [4]. This scaffold hopping approach is particularly valuable for GPCR ligands and integrin antagonists, where improved selectivity profiles are required for clinical development. The Boc protection ensures the building block can be used in late-stage diversification of advanced intermediates.

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